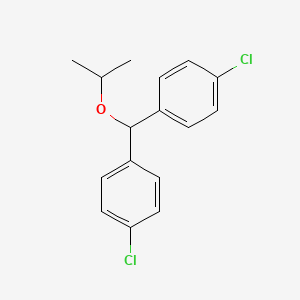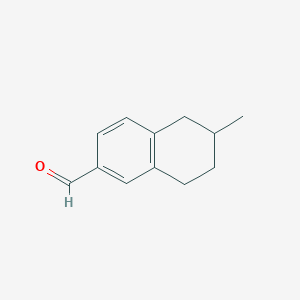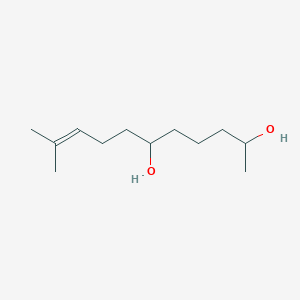
10-Methylundec-9-ene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylundec-9-ene-2,6-diol is an organic compound with the molecular formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by the presence of a double bond (ene) and a methyl group attached to the undecane chain. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Methylundec-9-ene-2,6-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be achieved using osmium tetroxide or potassium permanganate as reagents. The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, play crucial roles in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Methylundec-9-ene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
Scientific Research Applications
10-Methylundec-9-ene-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Methylundec-9-ene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond and methyl group also contribute to the compound’s reactivity and specificity in different reactions.
Comparison with Similar Compounds
Similar Compounds
10-Methylundec-3-en-4-olide: Another compound with a similar structure but different functional groups.
2-Methyl-2-butene-1,4-diol: A diol with a shorter carbon chain and different substitution pattern.
Uniqueness
10-Methylundec-9-ene-2,6-diol is unique due to its specific combination of a double bond, methyl group, and two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
115920-54-2 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
10-methylundec-9-ene-2,6-diol |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-4-8-12(14)9-5-7-11(3)13/h6,11-14H,4-5,7-9H2,1-3H3 |
InChI Key |
UPOHMIHTHXNVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(CCC=C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



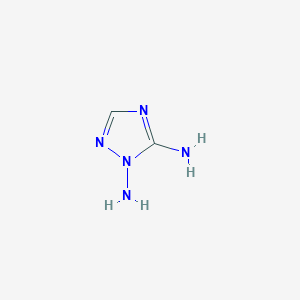
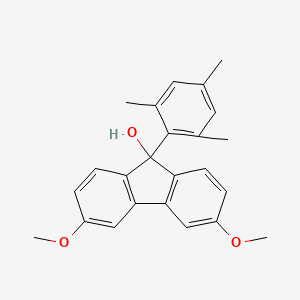

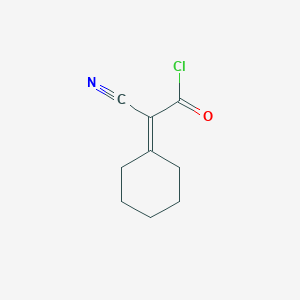
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
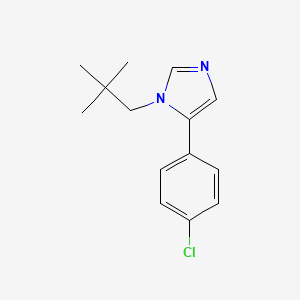
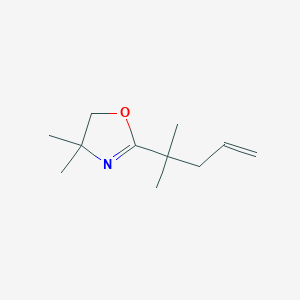

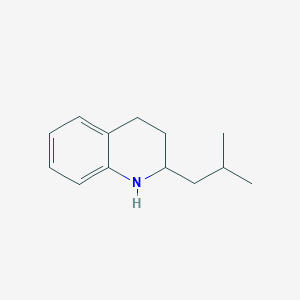
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
